Cas no 158221-26-2 (5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione)

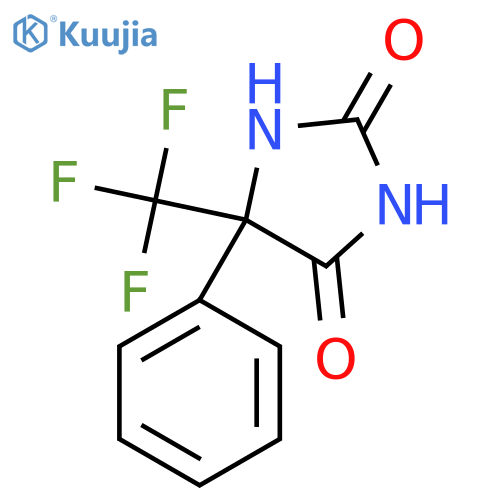

158221-26-2 structure

商品名:5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

CAS番号:158221-26-2

MF:C10H7F3N2O2

メガワット:244.169992685318

CID:5044438

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

- 5-Phenyl-5-(trifluoromethyl)hydantoin

- Hydantoin, 5-phenyl-5-(trifluoromethyl)-

- NE42710

- 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol

- 5-(Trifluoromethyl)-5-phenylimidazolidine-2,4-dione

- 5-phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione

- Z1258992640

- (+/-)-5-phenyl-5-trifluoromethyl-imidazolidine-2,4-dione

- 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

-

- インチ: 1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17)

- InChIKey: QQEXOAWOBWITDK-UHFFFAOYSA-N

- ほほえんだ: FC(C1(C(NC(N1)=O)=O)C1C=CC=CC=1)(F)F

- BRN: 0802979

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 350

- トポロジー分子極性表面積: 58.2

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64469-0.05g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 0.05g |

$88.0 | 2023-02-13 | ||

| Enamine | EN300-64469-5.0g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 5.0g |

$1364.0 | 2023-02-13 | ||

| Enamine | EN300-64469-2.5g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 2.5g |

$923.0 | 2023-02-13 | ||

| Enamine | EN300-64469-0.1g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 0.1g |

$132.0 | 2023-02-13 | ||

| Enamine | EN300-64469-0.25g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 0.25g |

$188.0 | 2023-02-13 | ||

| Enamine | EN300-64469-1.0g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 1.0g |

$470.0 | 2023-02-13 | ||

| TRC | P323248-50mg |

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Enamine | EN300-64469-0.5g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 0.5g |

$353.0 | 2023-02-13 | ||

| TRC | P323248-25mg |

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 25mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-64469-10.0g |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

158221-26-2 | 10.0g |

$2024.0 | 2023-02-13 |

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

158221-26-2 (5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬